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molecular formula C9H9FN2O B1400432 N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide CAS No. 905587-18-0

N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide

Cat. No. B1400432
M. Wt: 180.18 g/mol
InChI Key: GSBSUXANMWUJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114989B2

Procedure details

A solution of 5-fluoropicolinonitrile (Method 35; 1875 g 1 equivalent) in THF (3.7 volumes) was added to methyl magnesium chloride (3N in THF, 1.2 equivalents) maintaining the temperature at 0° C. The reaction mixture was stirred for 30 minutes at 0° C. and then diluted with DCM (3.2 volumes) at 0° C. Acetic anhydride (2.0 equivalents) in DCM (1.6 volumes.) was added at a rate to maintain the temperature at 0° C. The batch was allowed to warm to room temperature and stirred overnight. Saturated, aqueous sodium hydrogen carbonate (13.9 volumes) was added and the product was extracted into EtOAc (1×0.53 volumes, 1×0.26 volumes). The combined extracts were dried, filtered and evaporated in vacuo and purification carried out by chromatography (5 w/w silica; 20-100% DCM in hexane). The mixture of N-mono and N,N-di-acetylated compounds was treated with potassium carbonate (0.1 w/w on mixture) in methanol (5 volumes) for 30 minutes. The inorganic solids were filtered and washed with methanol. Silica was added to the methanol solution to remove residual potassium carbonate prior to evaporation. The product, pre-adsorbed on silica, was eluted through a silica pad (2 w/w silica; 90-100% DCM in hexane) and evaporated to give an orange solid. Mp 61.0-62.2° C., 636 g, 23.0% theory.
Name
5-fluoropicolinonitrile
Quantity
1875 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C(NC2C=C(C)NN=2)=NC([NH:8][C@H:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][N:12]=2)[CH3:10])=NC=1.C[Mg]Cl.C(O[C:32](=[O:34])[CH3:33])(=O)C.C(=O)([O-])O.[Na+]>C1COCC1.C(Cl)Cl>[F:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]([NH:8][C:32](=[O:34])[CH3:33])=[CH2:10])=[N:12][CH:13]=1 |f:3.4|

Inputs

Step One
Name
5-fluoropicolinonitrile
Quantity
1875 g
Type
reactant
Smiles
ClC=1C(=NC(=NC1)N[C@@H](C)C1=NC=C(C=C1)F)NC1=NNC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc (1×0.53 volumes, 1×0.26 volumes)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo and purification
ADDITION
Type
ADDITION
Details
The mixture of N-mono and N,N-di-acetylated compounds
ADDITION
Type
ADDITION
Details
was treated with potassium carbonate (0.1 w/w on mixture) in methanol (5 volumes) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The inorganic solids were filtered
WASH
Type
WASH
Details
washed with methanol
ADDITION
Type
ADDITION
Details
Silica was added to the methanol solution
CUSTOM
Type
CUSTOM
Details
to remove residual potassium carbonate
CUSTOM
Type
CUSTOM
Details
to evaporation
WASH
Type
WASH
Details
The product, pre-adsorbed on silica, was eluted through a silica pad (2 w/w silica; 90-100% DCM in hexane)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC=1C=CC(=NC1)C(=C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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